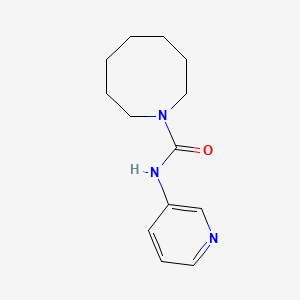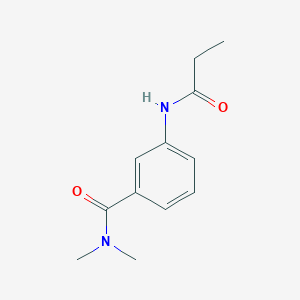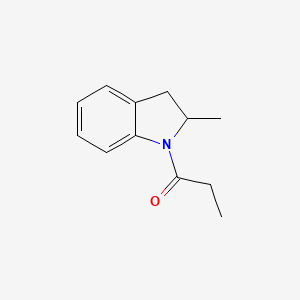
N-pyridin-3-ylazocane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-pyridin-3-ylazocane-1-carboxamide, also known as PYNAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PYNAC is a heterocyclic compound that contains a pyridine ring and an azocane ring, making it a unique compound with diverse properties.
Mecanismo De Acción
N-pyridin-3-ylazocane-1-carboxamide exerts its biological effects through various mechanisms, including the inhibition of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-pyridin-3-ylazocane-1-carboxamide has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-pyridin-3-ylazocane-1-carboxamide has been found to exhibit various biochemical and physiological effects, including the inhibition of COX-2 and iNOS enzymes, which are involved in the regulation of inflammation. N-pyridin-3-ylazocane-1-carboxamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-pyridin-3-ylazocane-1-carboxamide is its ease of synthesis, making it readily available for use in laboratory experiments. N-pyridin-3-ylazocane-1-carboxamide also exhibits high stability and solubility in various solvents, making it a versatile compound for use in various applications. However, one limitation of N-pyridin-3-ylazocane-1-carboxamide is its limited bioavailability, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of N-pyridin-3-ylazocane-1-carboxamide, including the development of new synthetic methods for the compound, the investigation of its potential use in drug development, and the exploration of its properties in material science and analytical chemistry. Further studies are also needed to determine the optimal dosage and administration of N-pyridin-3-ylazocane-1-carboxamide for therapeutic use.
Métodos De Síntesis
N-pyridin-3-ylazocane-1-carboxamide can be synthesized using various methods, including the reaction of 3-pyridinecarboxylic acid with 1,4-diaminobutane in the presence of a coupling agent such as N,N'-carbonyldiimidazole. Another method involves the reaction of 3-pyridinecarboxylic acid with 1,4-dibromo-butane in the presence of a reducing agent such as sodium borohydride.
Aplicaciones Científicas De Investigación
N-pyridin-3-ylazocane-1-carboxamide has been extensively studied for its potential use in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, N-pyridin-3-ylazocane-1-carboxamide has been found to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. In material science, N-pyridin-3-ylazocane-1-carboxamide has been used in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage and separation. In analytical chemistry, N-pyridin-3-ylazocane-1-carboxamide has been used as a ligand for the determination of metal ions in solution.
Propiedades
IUPAC Name |
N-pyridin-3-ylazocane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c17-13(15-12-7-6-8-14-11-12)16-9-4-2-1-3-5-10-16/h6-8,11H,1-5,9-10H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGJTPXKSQJHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyridin-3-ylazocane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)

![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)

![4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
![2-iodo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B7461163.png)
![2-chloro-N-[3-chloro-4-(4-methylpiperidin-1-yl)phenyl]acetamide](/img/structure/B7461167.png)
![2-[[1-[(6-fluoro-4H-1,3-benzodioxin-8-yl)methyl]benzimidazol-2-yl]amino]ethanol](/img/structure/B7461175.png)


![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-propoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7461192.png)


![Methyl 4-[2-(1,3-benzothiazol-2-yl)ethylcarbamoyl]benzoate](/img/structure/B7461230.png)